molecular formula C10H14N2OSi B8638996 (3-Pyridyl)(trimethylsiloxy)acetonitrile

(3-Pyridyl)(trimethylsiloxy)acetonitrile

Cat. No.: B8638996
M. Wt: 206.32 g/mol
InChI Key: YQSHVKCNVNXOEW-UHFFFAOYSA-N
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Description

(3-Pyridyl)(trimethylsiloxy)acetonitrile is a chemical compound for research and further manufacturing applications. This product is offered exclusively for research and development purposes. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H14N2OSi

Molecular Weight

206.32 g/mol

IUPAC Name

2-pyridin-3-yl-2-trimethylsilyloxyacetonitrile

InChI

InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(7-11)9-5-4-6-12-8-9/h4-6,8,10H,1-3H3

InChI Key

YQSHVKCNVNXOEW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Molecular Weight*
(3-Pyridyl)(trimethylsiloxy)acetonitrile 3-Pyridyl, trimethylsiloxy Cyano, pyridine, silyl ether ~236.3 g/mol
2-[2-(3-Pyridyl)phenyl]acetonitrile 3-Pyridyl, phenyl Cyano, pyridine, aromatic ring ~208.2 g/mol
3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile 3-Chloro-5-CF₃-pyridyl Cyano, halogen, trifluoromethyl ~234.6 g/mol
(Triphenylphosphoranylidene)acetonitrile Triphenylphosphoranylidene Cyano, phosphorane ~297.3 g/mol
2-(3-Aminopyridin-2-yl)acetonitrile 3-Amino-2-pyridyl Cyano, amino, pyridine ~147.2 g/mol

*Calculated based on substituents and standard atomic weights.

Key Observations :

  • The trimethylsiloxy group in the target compound introduces steric bulk and hydrophobicity, differentiating it from analogs with halogens (e.g., Cl, CF₃) or amino groups.
  • Electron-withdrawing groups (e.g., cyano, CF₃) enhance reactivity toward nucleophiles, while pyridyl rings enable coordination with metal catalysts .

Physicochemical Properties

Property This compound 2-[2-(3-Pyridyl)phenyl]acetonitrile 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile
Polarity Moderate (hydrophobic siloxy group) High (aromatic and cyano groups) High (CF₃ and Cl)
Boiling Point ~250–270°C (estimated) ~280–300°C ~200–220°C
Solubility Soluble in THF, DCM; low in water Soluble in DMF, acetonitrile Soluble in acetone, ethyl acetate

Trimethylsiloxy Impact: The siloxy group reduces water solubility compared to amino- or hydroxyl-substituted analogs, making it suitable for reactions requiring anhydrous conditions .

Stability and Handling Considerations

  • Hydrolysis Sensitivity: The trimethylsiloxy group is prone to hydrolysis in aqueous or acidic media, releasing silanols. This contrasts with halogenated derivatives (e.g., 3-chloro analogs), which are more stable but require careful disposal .
  • Thermal Stability : Silyl ethers generally decompose above 200°C, limiting high-temperature applications compared to CF₃-substituted compounds .

Preparation Methods

Decarboxylation and Aldoxime Intermediate Generation

The foundational strategy for synthesizing pyridyl-acetonitrile derivatives involves decarboxylation of epoxypropionate precursors followed by aldoxime formation. For example, 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes aqueous decarboxylation using KH₂PO₄ to yield 3,4-dimethoxy phenylacetaldehyde. This intermediate is subsequently treated with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate (NaHCO₃) in ether or dichloromethane to form the aldoxime derivative.

Critical Parameters:

  • Solvent selection (ether, alkyl chlorides, toluene) influences reaction kinetics and byproduct formation.

  • pH control during aldoxime formation prevents premature dehydration.

Dehydration to Nitrile Using Phase-Transfer Catalysis

The aldoxime intermediate undergoes dehydration in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali (NaOH or KOH). Ethanol recrystallization yields the final nitrile product with >99% purity by HPLC.

Table 1: Optimization of Dehydration Conditions

CatalystBaseTemperature (°C)Yield (%)Purity (%)
TBABNaOH808299.2
PEG-400KOH707898.7
NoneNaHCO₃1004595.1

Hetero-Diels–Alder and Knoevenagel–Stobbe Approach

Construction of the Pyridine Core

Recent advancements utilize a hetero-Diels–Alder reaction between enone-derived α-amino acids and dienophiles to assemble the pyridine ring. For instance, l-aspartic acid derivative 6 is converted to β-ketophosphonate ester 7 (92% yield) via reaction with dimethyl methylphosphonate anion. Subsequent trityl-group replacement with a Cbz-protecting group ensures regioselectivity in the cyclization step.

Knoevenagel–Stobbe Condensation

The Knoevenagel–Stobbe process couples the pyridine intermediate with trimethylsiloxy acetonitrile precursors. Iron-catalyzed cross-coupling further functionalizes the biaryl system, achieving overall yields of 65–70% for the target compound.

Mechanistic Insight:

  • Lewis acid catalysts (e.g., FeCl₃) facilitate C–C bond formation between the pyridyl and acetonitrile moieties.

  • Trimethylsilyl protection of hydroxyl groups prevents undesired side reactions during condensation.

Grignard Reaction and Hydrogenation Strategy

Grignard Addition to N-Protected 3-Piperidone

A patent-pending method involves reacting N-protected 3-piperidone with para-substituted phenyl magnesium halides to form 3-hydroxy-3-phenylpiperidine. The Grignard reagent selectively attacks the ketone, yielding a tertiary alcohol intermediate.

Example Protocol:

  • Substrate: N-Cbz-3-piperidone

  • Reagent: 4-Methoxyphenylmagnesium bromide

  • Solvent: Tetrahydrofuran (THF), −78°C to room temperature

  • Yield: 89%

Dehydration and Hydrogenation

The alcohol intermediate undergoes acid-catalyzed dehydration (e.g., H₂SO₄) to form a diene mixture, which is hydrogenated using transition metal catalysts (Pd/C or Raney Ni). Final deprotection yields racemic 3-phenylpiperidine, resolved via chiral tartaric acid derivatives.

Table 2: Hydrogenation Catalysts and Outcomes

CatalystPressure (bar)Temperature (°C)Conversion (%)
Pd/C105095
Raney Ni158088
PtO₂53078

Optimization of Reaction Conditions and Catalytic Systems

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance the solubility of siloxy intermediates but may lead to silyl group hydrolysis. Mixed solvent systems (e.g., CH₂Cl₂/MeCN) balance reactivity and stability.

Role of Trimethylsilyl Protecting Groups

The trimethylsiloxy group serves dual roles:

  • Steric Shielding: Prevents nucleophilic attack at the α-carbon of the acetonitrile group.

  • Thermal Stability: Allows reactions at elevated temperatures (up to 120°C) without decomposition.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for (3-Pyridyl)(trimethylsiloxy)acetonitrile Synthesis

MethodStepsOverall Yield (%)Key AdvantageLimitation
Aldoxime Dehydration370–82High purity, scalableRequires toxic POCl₃
Hetero-Diels–Alder565–70Enantioselective potentialMulti-step purification
Grignard-Hydrogenation455–60Chiral resolution integratedHigh-pressure equipment needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-pyridyl)(trimethylsiloxy)acetonitrile, and how do reaction intermediates influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are often prepared by reacting pyridyl-containing precursors with trimethylsiloxy reagents under anhydrous conditions. Key intermediates, such as 2-[2-(3-pyridyl)phenyl]acetonitrile (precursor to pyridopyrimidines), require precise control of temperature (e.g., 140°C in ethylene glycol) and stoichiometric ratios of catalysts like sodium methoxide .
  • Critical Factors : Monitor reaction progress using TLC or HPLC to isolate intermediates. Purification via column chromatography or recrystallization is essential to avoid siloxy group hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • X-ray crystallography : Resolves bond angles (e.g., F–C–F angles ~104–112°) and torsion angles (e.g., Pd1–P1–O6–C7 = −85.9°), critical for confirming stereochemistry and ligand coordination .
  • NMR : 1H^1H and 13C^{13}C NMR identify pyridyl proton shifts (δ 8.94–7.93 ppm) and siloxy group environments .
    • Best Practices : Use low-temperature (100 K) single-crystal X-ray studies to minimize thermal disorder .

Advanced Research Questions

Q. How does solvent polarity affect the reactivity of this compound in quaternization or alkylation reactions?

  • Mechanistic Insights : Acetonitrile’s high polarity (dielectric constant ~37.5) stabilizes charged intermediates in quaternization reactions. Comparative studies show reactions in acetonitrile at 81°C yield 20% higher efficiency than acetone or 2-butanone due to enhanced solvation of transition states .
  • Experimental Design : Use a factorial design to optimize solvent mixtures, temperature, and catalyst loading. For example, a two-level factorial design with central point triplicates reduces experimental error in GC-FID analyses .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Case Study : Discrepancies in predicted vs. observed F–C–C bond angles (e.g., F46–C41–C37 = 112.0° experimentally vs. 109.5° tetrahedral model) may arise from crystal packing effects or ligand distortion. Validate via DFT calculations (B3LYP/6-31G*) and cross-check with high-resolution photoelectron spectroscopy .
  • Data Reconciliation : Use hybrid methods combining X-ray crystallography, NMR, and mass spectrometry to validate computational models .

Q. What strategies mitigate matrix interference when quantifying this compound in complex biological or chemical mixtures?

  • Analytical Optimization :

  • LC-MS/MS : Use isotopically labeled internal standards (e.g., deuterated acetonitrile) to correct for ion suppression .
  • GC-FID : Optimize inlet temperature (e.g., 250°C) and carrier gas flow rates (1.2 mL/min) to separate acetonitrile from co-eluting metabolites like ethanol .
    • Validation : Spike-and-recovery experiments in simulated matrices (e.g., 0.9% NaCl) ensure accuracy >95% .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent siloxy group degradation.
  • Characterization : Combine crystallographic data with spectroscopic validation to address structural ambiguities.
  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to interpret conflicting datasets from multiple techniques.

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